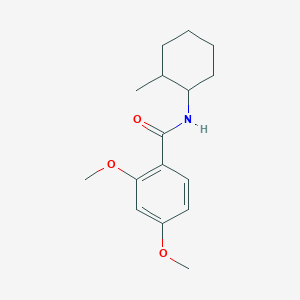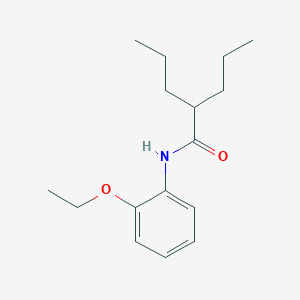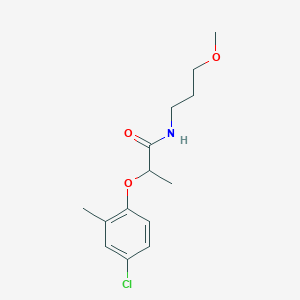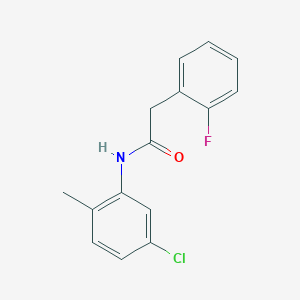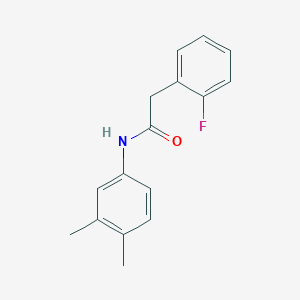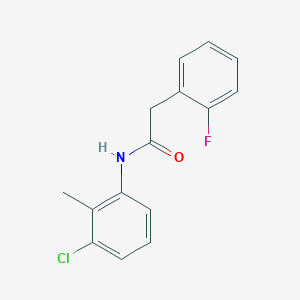![molecular formula C19H24N2O B290432 N-[4-(diethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290432.png)
N-[4-(diethylamino)phenyl]-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)phenyl]-4-ethylbenzamide, commonly known as DEET, is a widely used insect repellent that has been in use for over six decades. It is a colorless, odorless, and oily liquid that is applied topically to the skin or clothes to prevent mosquito and other insect bites. The chemical composition of DEET is C12H17NO, and it was first synthesized in 1953 by the United States Department of Agriculture.
作用機序
The exact mechanism of action of DEET is not fully understood, but it is believed to work by disrupting the insect's sense of smell and taste, making it harder for them to locate and bite humans. DEET also acts as a repellent by creating a barrier on the skin that insects find difficult to penetrate.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and is considered safe for use when used as directed. However, it can cause skin irritation, especially in individuals with sensitive skin. DEET can also be absorbed through the skin and into the bloodstream, but the levels are generally low and not considered harmful.
実験室実験の利点と制限
DEET is a widely used insect repellent in laboratory experiments due to its effectiveness and availability. However, it can interfere with some assays, and caution must be taken when using it in experiments that require a high degree of sensitivity.
将来の方向性
1. Development of new and more effective insect repellents that are less toxic and have fewer side effects than DEET.
2. Investigation of the molecular mechanisms of DEET repellency to gain a better understanding of how it works.
3. Exploration of the potential use of DEET in agriculture to prevent insect damage to crops.
4. Investigation of the potential impact of DEET on the environment and wildlife.
5. Development of new methods for synthesizing DEET that are more environmentally friendly and sustainable.
In conclusion, DEET is a widely used insect repellent that has been in use for over six decades. It is highly effective against a wide range of insects and has been extensively studied for its insect-repelling properties. DEET is safe for use when used as directed, but caution must be taken when using it in experiments that require a high degree of sensitivity. Further research is needed to develop new and more effective insect repellents and to gain a better understanding of the molecular mechanisms of DEET repellency.
合成法
The synthesis of DEET involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then reacted with N,N-diethyl-p-phenylenediamine to form DEET. The reaction takes place in the presence of a catalyst and requires careful handling due to the toxicity of the chemicals involved.
科学的研究の応用
DEET has been extensively studied for its insect-repelling properties and has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and fleas. It is widely used in the military, public health, and recreational activities to prevent insect-borne diseases such as malaria, dengue fever, and Zika virus.
特性
分子式 |
C19H24N2O |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
N-[4-(diethylamino)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C19H24N2O/c1-4-15-7-9-16(10-8-15)19(22)20-17-11-13-18(14-12-17)21(5-2)6-3/h7-14H,4-6H2,1-3H3,(H,20,22) |
InChIキー |
LZMLQPDWLASNLB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(CC)CC |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)

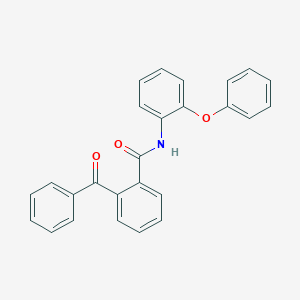
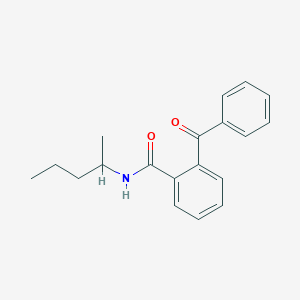
![[1,1'-Biphenyl]-4-yl 2,4-dimethoxybenzoate](/img/structure/B290361.png)
